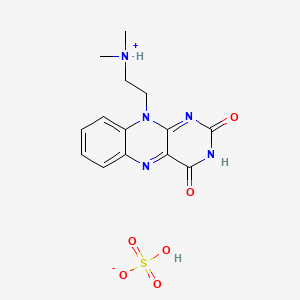
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is a heterocyclic compound that forms the structural foundation of flavins, such as riboflavin (vitamin B2). It has a tricyclic structure, meaning it consists of three interconnected rings of atoms. This compound is a tautomer of alloxazine and is formed by primary-secondary aromatic o-diamines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves the reaction of isoalloxazine with 2-(dimethylamino)ethyl sulfate. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to maintain consistency and quality. The process includes multiple purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate undergoes various chemical reactions, including:
Reduction: It can also be reduced, which is essential for its role in electron transfer reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different isoalloxazine derivatives, while reduction can produce various reduced forms of the compound .
科学的研究の応用
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate has numerous scientific research applications, including:
作用機序
The mechanism of action of Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a crucial component in electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions and metabolic pathways .
類似化合物との比較
Isoalloxazine, 10-(2-(dimethylamino)ethyl)-, sulfate is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Alloxazine: A tautomer of isoalloxazine with a slightly different structure.
Riboflavin (Vitamin B2): A naturally occurring flavin with a similar tricyclic structure.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin used in various biological processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions and metabolic pathways.
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties .
特性
CAS番号 |
101652-11-3 |
|---|---|
分子式 |
C14H17N5O6S |
分子量 |
383.38 g/mol |
IUPAC名 |
2-(2,4-dioxobenzo[g]pteridin-10-yl)ethyl-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C14H15N5O2.H2O4S/c1-18(2)7-8-19-10-6-4-3-5-9(10)15-11-12(19)16-14(21)17-13(11)20;1-5(2,3)4/h3-6H,7-8H2,1-2H3,(H,17,20,21);(H2,1,2,3,4) |
InChIキー |
WESNHKWGQQCGLD-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


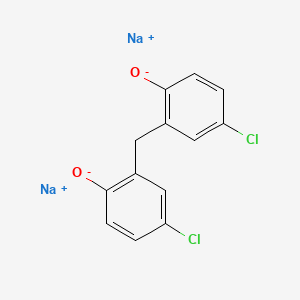
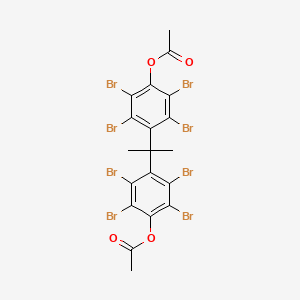


![Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13740491.png)
![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
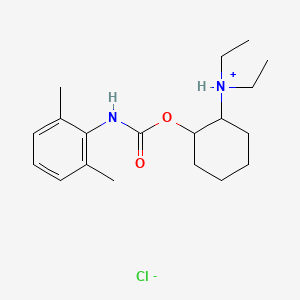
![[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13740503.png)
![triethyl-[2-[4-oxo-4-[2-(triethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;diiodide](/img/structure/B13740510.png)
![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-cyclopropyl-2-hydroxy-2-phenylacetate](/img/structure/B13740512.png)
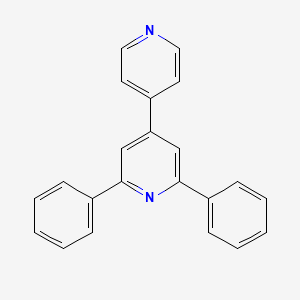
![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)
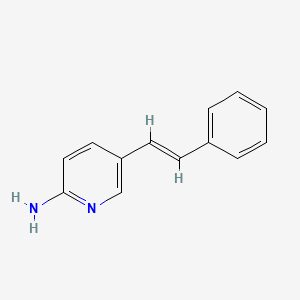
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)
